3-(Thiolan-2-yl)pyridine
Description
3-(Thiolan-2-yl)pyridine is a pyridine derivative featuring a tetrahydrothiophene (Thiolan) ring attached at the 3-position of the pyridine core. The Thiolan moiety introduces a sulfur-containing five-membered saturated ring, which may influence electronic properties, solubility, and bioactivity. Pyridine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents .
Properties
IUPAC Name |
3-(thiolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDZTSGXNXEERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516133 | |
| Record name | 3-(Thiolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82081-32-1 | |
| Record name | 3-(Thiolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives have been extensively studied for their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities.
Biological Activity
3-(Thiolan-2-yl)pyridine, a compound characterized by its unique thiolane structure attached to a pyridine ring, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 169.26 g/mol. The structure consists of a pyridine ring substituted with a thiolane group, which contributes to its unique reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of pyridine and thiolane exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various compounds against a range of bacterial and fungal strains. The results demonstrated that certain derivatives showed notable inhibition zones and low minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 50 |
| Staphylococcus aureus | 18 | 40 | |
| Candida albicans | 12 | 60 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of pyridine derivatives were synthesized and evaluated for their ability to inhibit topoisomerase I and II, enzymes crucial for DNA replication. Some derivatives exhibited moderate to significant inhibitory activity against these enzymes, suggesting potential as anticancer agents .
Case Study: Topoisomerase Inhibition
In one study, compounds derived from pyridine structures were tested for their cytotoxicity against various human cancer cell lines. The results indicated that specific modifications to the thiolane group enhanced the compounds' efficacy in inhibiting cancer cell proliferation.
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. The ability to scavenge free radicals is critical in combating oxidative stress-related diseases. Assays such as DPPH radical scavenging have demonstrated that certain derivatives possess significant antioxidant activity .
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 70 | 25 |
Computational Studies
Molecular docking studies have been employed to understand the binding interactions between this compound derivatives and biological targets. These studies help elucidate the mechanisms behind the observed biological activities and guide further structural modifications for enhanced efficacy .
Comparison with Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
Structural Features :
- A piperidine (six-membered nitrogen ring) is connected via a methoxy linker to the pyridine’s 3-position.
- Key Differences : The substituent is a nitrogen-containing saturated ring vs. Thiolan’s sulfur ring. The methoxy linker adds flexibility compared to the direct Thiolan attachment.
Physicochemical Properties :
- Higher molecular weight (~350–400 g/mol) due to the piperidine-methoxy group.
Table 1: Key Data for 3-(Piperidin-4-ylmethoxy)pyridine Derivatives
| Property | Value/Observation | Reference |
|---|---|---|
| Enzyme Inhibition (K_i) | 29 nM (LSD1) | |
| Selectivity (MAO-A/B) | >160-fold | |
| Antiproliferative EC50 | 280 nM (cancer cells) |
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
Structural Features :
- A thioether (-S-) links an acetamide group to a cyano- and styryl-substituted pyridine.
- Key Differences: The sulfur is part of a thioether linker rather than a saturated Thiolan ring.
Thieno[3,2-b]pyridine Derivatives
Structural Features :
- Fused thiophene-pyridine core (e.g., 7-chloro-2-[5-(1,3-dioxolan-2-yl)-2-pyridinyl]-thieno[3,2-b]pyridine) .
- Key Differences: Sulfur is integrated into the aromatic system, unlike the non-aromatic Thiolan group.
Potential Applications:
- Thienopyridines are investigated in anticancer and antiviral research due to their electron-rich aromatic systems. No direct activity data are provided, but the chlorine substituent may enhance electrophilic reactivity.
Table 3: Electronic Properties Comparison
| Compound | Aromatic System | Sulfur Role | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-(Thiolan-2-yl)pyridine | Pyridine + saturated S-ring | Non-aromatic sulfur | ~179 (estimated) |
| Thieno[3,2-b]pyridine | Fused thiophene-pyridine | Aromatic sulfur | 318.78 |
Halogenated Pyridine Derivatives (e.g., 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol)
Structural Features :
Physicochemical Impact :
- Propargyl alcohol introduces hydrogen-bonding capacity, differing from Thiolan’s hydrophobic character.
Table 4: Substituent Effects on Properties
| Substituent | Electronic Effect | Bioactivity Implications |
|---|---|---|
| Thiolan (tetrahydrothiophene) | Electron-rich sulfur | Possible hydrophobic binding |
| Chlorine/Iodine | Electron-withdrawing | Enhanced reactivity, lipophilicity |
| Piperidine-methoxy | Basic nitrogen, polar | Enzyme active-site interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
